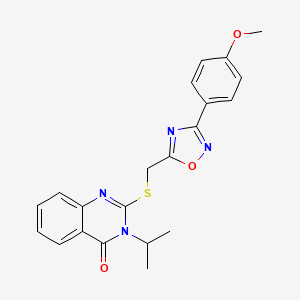
3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C19H20N4O3S and its systematic IUPAC name. The structure features a quinazolinone core linked to an oxadiazole moiety through a thioether bridge. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone and oxadiazole exhibit significant antimicrobial properties. In a study assessing various quinazolin-4(3H)-one derivatives, it was found that compounds with halogen substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the compound demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans using the broth microdilution method for evaluation .
| Microorganism | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Quinazolinone derivatives are known for their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells .
A notable study reported that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinone derivatives have also been documented. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been demonstrated in cellular models. This suggests its potential application in treating inflammatory diseases .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of various enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to inflammation and immune response.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound showed superior activity compared to standard antibiotics .
- Cancer Cell Line Testing : In a comparative study on various quinazolinones, the tested compound exhibited notable cytotoxicity against human lung carcinoma (A549) cells with an IC50 value significantly lower than that of conventional chemotherapeutics .
特性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)29-12-18-23-19(24-28-18)14-8-10-15(27-3)11-9-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQFWQBTQJZHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














